ethyl 4-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are an integral part of DNA and RNA and have diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also has various substituents, including an ethyl carboxylate group, a methylsulfanyl group, and a 2,4-dichlorophenyl group. These groups likely contribute to the compound’s physical and chemical properties.
Scientific Research Applications
Synthesis and Structural Analysis
A study by Stolarczyk et al. (2018) delved into the synthesis of novel 4-thiopyrimidine derivatives, starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds were characterized by NMR, IR, mass spectroscopy, elemental analysis, and single-crystal X-ray diffraction, providing insights into their molecular structures and conformational features. The variation in substituents on the pyrimidine ring led to differences in hydrogen-bond interactions, highlighting the structural versatility of these derivatives (Stolarczyk et al., 2018).
Nonlinear Optical Analysis
Research by Dhandapani et al. (2017) focused on the nonlinear optical properties of a closely related compound, ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. This study involved crystal growth, structural evaluation, and nonlinear optical analysis, emphasizing the potential of such compounds in optical applications. The compound exhibited interesting nonlinear optical responses, suggesting its utility in photonic and optoelectronic devices (Dhandapani et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole-based thio-oxadiazole and thio-thiadiazole analogues, have been designed and synthesized as novel antimicrobial drugs through inhibition ofphenylalanyl-tRNA synthetase (PheRS) . PheRS is a promising antimicrobial target, playing a crucial role in protein synthesis by catalyzing the attachment of phenylalanine to its cognate tRNA.
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it might interact with its target, phers, by mimicking the structural features of phenylalanyl adenylate (phe-amp), the natural substrate of phers . This interaction could inhibit the function of PheRS, thereby disrupting protein synthesis in the microbial cells.
Properties
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-3-22-14(20)12-8(2)18-15(21)19-13(12)23-7-9-4-5-10(16)6-11(9)17/h4-6H,3,7H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJUINKYKXGZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.